

## **AZD-8055** chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AZD-8055 |           |
| Cat. No.:            | B1683969 | Get Quote |

An In-depth Technical Guide to AZD-8055: A Dual mTORC1/mTORC2 Inhibitor

### Introduction

**AZD-8055** is a potent, selective, and orally bioavailable small molecule that acts as an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2][3] Developed for oncological research, it distinguishes itself from earlier mTOR inhibitors, such as rapamycin and its analogs, by targeting the kinase domain of mTOR directly. This allows it to inhibit both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to a more comprehensive blockade of the mTOR signaling pathway.[1][4] This guide provides a detailed overview of **AZD-8055**, its chemical properties, mechanism of action, and key experimental data for researchers and drug development professionals.

## **Chemical Structure and Properties**

**AZD-8055** is a pyridopyrimidine derivative.[5] Its chemical structure and key identifiers are detailed below.

#### **Chemical Identifiers**

- IUPAC Name: (5-(2,4-bis((3S)-3-methylmorpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl)-2-methoxyphenyl)methanol[5][6]
- CAS Number: 1009298-09-2[4][5]
- Molecular Formula: C25H31N5O4[4][5]



SMILES:
 C[C@H]1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=C(C=C4)OC)CO)N5CCOC[C@@H]5C[4]
 [5]

#### Ralt text

#### **Physicochemical Properties**

| Property         | Value                                                | Source |
|------------------|------------------------------------------------------|--------|
| Molecular Weight | 465.54 g/mol                                         | [3][4] |
| Appearance       | Light yellow to yellow solid                         | [4]    |
| Melting Point    | 204-208°C                                            | [7]    |
| Purity           | ≥98%                                                 | [8][9] |
| Solubility       | Soluble in DMSO (≥33.33 mg/mL), Ethanol (9.31 mg/mL) | [4][9] |

## **Mechanism of Action**

AZD-8055 functions as a highly selective ATP-competitive inhibitor of mTOR kinase, with an IC<sub>50</sub> of approximately 0.8 nM against the full-length native mTOR enzyme.[1][3][4] Its key characteristic is the dual inhibition of both mTORC1 and mTORC2 complexes.[1] This comprehensive inhibition overcomes some of the limitations of rapamycin and its analogs, which primarily act as allosteric inhibitors of mTORC1 and can lead to a feedback activation of Akt via mTORC2.[2]

- mTORC1 Inhibition: By inhibiting mTORC1, AZD-8055 blocks the phosphorylation of key downstream effectors, including p70 S6 kinase (S6K1) and eIF4E-binding protein 1 (4E-BP1).[1][10] This action disrupts cap-dependent translation and protein synthesis, which are critical for cell growth and proliferation.[2][3]
- mTORC2 Inhibition: AZD-8055 also inhibits mTORC2, thereby preventing the phosphorylation and activation of Akt at the Serine 473 site.[1][2] This is a crucial distinction from rapamycin, which can lead to increased p-Akt (Ser473) by disrupting a negative feedback loop.[2] The inhibition of mTORC2 by AZD-8055 prevents this feedback activation, leading to a more complete shutdown of the PI3K/Akt/mTOR pathway.[2][11]



The dual inhibition results in cell cycle arrest, induction of apoptosis, and autophagy in various cancer cell lines.[3][12]



Click to download full resolution via product page

AZD-8055 inhibits both mTORC1 and mTORC2 complexes.

# Preclinical Data In Vitro Activity



**AZD-8055** demonstrates potent inhibitory activity across a range of cancer cell lines. It effectively inhibits cell proliferation and induces apoptosis and autophagy.[3][8]

Table 1: In Vitro IC<sub>50</sub> Values of AZD-8055

| Assay / Cell Line          | IC50 (nM)     | Notes                      | Source |
|----------------------------|---------------|----------------------------|--------|
| Enzymatic Assay            |               |                            |        |
| mTOR (truncated)           | 0.13 ± 0.05   | Recombinant enzyme assay   | [2]    |
| mTOR (native, full-length) | $0.8 \pm 0.2$ | Extracted from HeLa cells  | [1][4] |
| Cell Proliferation Assay   |               |                            |        |
| H838 (Lung)                | 20            | [3][9]                     | _      |
| A549 (Lung)                | 50            | [3][9]                     | _      |
| U87-MG (Glioblastoma)      | 53            | [3][9]                     |        |
| MDA-MB-468 (Breast)        | 0.8           | Cell-based mTOR inhibition | [3]    |
| PPTP Panel (Pediatric)     | 24.7 (median) | [13]                       |        |

## **In Vivo Activity**

Oral administration of **AZD-8055** leads to significant dose-dependent tumor growth inhibition in various xenograft models.[1] The compound is well-tolerated at effective doses.[1]

Table 2: In Vivo Efficacy of AZD-8055 in Xenograft Models



| Xenograft Model       | Dosing Regimen         | Tumor Growth<br>Inhibition | Source |
|-----------------------|------------------------|----------------------------|--------|
| U87-MG (Glioblastoma) | 2.5 mg/kg, twice daily | 33%                        | [1][2] |
| 5 mg/kg, twice daily  | 48%                    | [1][2]                     |        |
| 10 mg/kg, twice daily | 77%                    | [1][2]                     | _      |
| 20 mg/kg, once daily  | 85%                    | [1]                        | _      |
| A549 (Lung)           | 2.5 mg/kg, twice daily | 44%                        | [2]    |
| 5 mg/kg, twice daily  | 55%                    | [2]                        |        |
| 10 mg/kg, twice daily | 93%                    | [2]                        | _      |

## Experimental Protocols mTOR Kinase Inhibition Assay (ELISA-based)

This protocol describes the determination of AZD-8055's IC50 value against native mTOR.

#### Methodology:

- Enzyme Preparation: Native mTOR enzyme complexes are immunoprecipitated from HeLa cell lysates.
- Reaction Setup: The reaction is performed in a 96-well plate. Each well contains the immunoprecipitated mTOR enzyme.
- Inhibitor Addition: AZD-8055 is serially diluted (e.g., 1 to 3000 nM) and pre-incubated with the enzyme for 10 minutes.[2]
- Reaction Initiation: The kinase reaction is initiated by adding a substrate (e.g., recombinant S6K1 or 4E-BP1) and varying concentrations of ATP (40–200 µmol/L).[2]
- Incubation: The plate is incubated at room temperature to allow for phosphorylation of the substrate.
- Detection: The level of substrate phosphorylation is quantified using a specific primary antibody and a horseradish peroxidase (HRP)-conjugated secondary antibody in an ELISA format.



 Data Analysis: The IC<sub>50</sub> value is calculated by plotting the percentage of inhibition against the log concentration of AZD-8055.

## **Cell-Based mTOR Activity Assay (High-Throughput)**

This protocol measures the inhibition of mTORC1 and mTORC2 downstream targets in a cellular context.

#### Methodology:

- Cell Plating: MDA-MB-468 cells are plated in 96-well plates and allowed to adhere overnight.[2][3]
- Compound Treatment: Cells are treated with increasing concentrations of AZD-8055 (e.g., 0 to 1280 nM) for 2 hours.[2][3]
- Fixation and Permeabilization: Cells are fixed with formaldehyde and permeabilized with a detergent like Triton X-100.
- Immunostaining: Cells are incubated with primary antibodies against phosphorylated S6 (pS6 at Ser235/236, for mTORC1) and phosphorylated Akt (pAkt at Ser473, for mTORC2).[2][3]
- Secondary Antibody & Detection: After washing, cells are incubated with a fluorescently-labeled secondary antibody. The fluorescence intensity is measured using a laser-scanning cytometer (e.g., Acumen).[3]
- Data Analysis: The signal intensity for pS6 and pAkt is normalized to untreated controls to determine the concentration-dependent inhibition.





Click to download full resolution via product page

Workflow for a cell-based mTOR inhibition assay.



## In Vivo Tumor Xenograft Study

This protocol outlines a typical efficacy study in a mouse model.

#### Methodology:

- Cell Implantation: Tumor cells (e.g., 10<sup>6</sup> U87-MG cells) are injected subcutaneously into immunodeficient mice.[2]
- Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 0.2 cm<sup>3</sup>).[2]
- Randomization: Mice are randomized into control and treatment groups.
- Drug Formulation & Administration: For in vivo studies, AZD-8055 is often formulated in 30% (w/v)
   Captisol.[2] The compound is administered by oral gavage once or twice daily at specified doses (e.g., 2.5, 5, 10 mg/kg).[1][2]
- Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
- Pharmacodynamic Analysis (Optional): At specified time points after dosing, plasma and tumor samples can be collected to analyze the levels of pAkt and pS6 by immunoblotting to confirm target engagement.[2]
- Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated.

## Conclusion

**AZD-8055** is a valuable research tool for investigating the mTOR signaling pathway. Its ability to inhibit both mTORC1 and mTORC2 provides a more complete blockade of mTOR activity compared to first-generation inhibitors. The potent in vitro and in vivo antitumor activity of **AZD-8055** underscores the therapeutic potential of dual mTORC1/mTORC2 inhibition in oncology. This guide provides core technical information to support further research and development efforts involving this compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. AZD8055 [openinnovation.astrazeneca.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Azd8055 | C25H31N5O4 | CID 25262965 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. 1009298-09-2 AZD8055 AKSci X7420 [aksci.com]
- 8. stemcell.com [stemcell.com]
- 9. AZD 8055 | mTOR | Tocris Bioscience [tocris.com]
- 10. Facebook [cancer.gov]
- 11. Dual blockade of the PI3K/AKT/mTOR (AZD8055) and RAS/MEK/ERK (AZD6244) pathways synergistically inhibits rhabdomyosarcoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mTOR inhibitor AZD8055 inhibits proliferation and induces apoptosis in laryngeal carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 13. Initial Testing (Stage 1) of the mTOR Kinase Inhibitor AZD8055 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AZD-8055 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683969#azd-8055-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com